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Compound of Interest

Compound Name: Dodec-4-en-2-one

Cat. No.: B15285535 Get Quote

Disclaimer: No direct toxicological studies on Dodec-4-en-2-one have been identified in

publicly available literature. This document provides a predictive toxicological profile based on

the known properties of structurally similar compounds, namely alpha,beta-unsaturated

ketones, aliphatic ketones, and medium-chain alkenes. The information herein is intended for

research and drug development professionals and should be used as a guide for potential

hazard identification and future toxicological testing.

Introduction
Dodec-4-en-2-one is a C12 alpha,beta-unsaturated ketone. Its chemical structure, featuring a

reactive electrophilic center, suggests potential for biological activity and associated toxicities.

This guide synthesizes the expected toxicological profile of Dodec-4-en-2-one by applying

principles of read-across toxicological assessment from related chemical classes.

Predicted Toxicological Endpoints
The toxicological profile of Dodec-4-en-2-one is predicted based on its structural alerts: an

alpha,beta-unsaturated ketone system and a medium-chain aliphatic tail. The primary

mechanism of toxicity for alpha,beta-unsaturated carbonyls is their ability to act as Michael

acceptors, readily reacting with nucleophilic moieties in biological systems, most notably with

sulfhydryl groups of proteins and glutathione (GSH).[1][2][3]

Table 1: Predicted Toxicological Endpoints for Dodec-4-en-2-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15285535?utm_src=pdf-interest
https://www.benchchem.com/product/b15285535?utm_src=pdf-body
https://www.benchchem.com/product/b15285535?utm_src=pdf-body
https://www.benchchem.com/product/b15285535?utm_src=pdf-body
https://www.benchchem.com/product/b15285535?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/cpb/64/6/64_c15-00986/_html/-char/ja
https://pubmed.ncbi.nlm.nih.gov/27250793/
https://pubmed.ncbi.nlm.nih.gov/17023561/
https://www.benchchem.com/product/b15285535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicological Endpoint Predicted Outcome
Basis for Prediction
(Structural Analogs)

Acute Oral Toxicity Moderately toxic

Aliphatic ketones and

alpha,beta-unsaturated

ketones can exhibit moderate

acute toxicity. The long

aliphatic chain may influence

absorption.

Dermal Irritation/Corrosion Irritant

Alpha,beta-unsaturated

ketones are often irritating to

the skin.

Eye Irritation Irritant

Similar to dermal irritation,

direct contact is likely to cause

eye irritation.

Skin Sensitization Sensitizer

The electrophilic nature of the

alpha,beta-unsaturated ketone

moiety is a strong structural

alert for skin sensitization via

covalent binding to skin

proteins.

Genotoxicity/Mutagenicity Potential for genotoxicity

Alpha,beta-unsaturated

ketones can react with DNA

bases, leading to mutagenicity.

The potential depends on

detoxification pathways.

Cytotoxicity Cytotoxic

Depletion of intracellular

glutathione (GSH) and

adduction to cellular proteins

by alpha,beta-unsaturated

ketones can lead to cell death.

[1][2]

Neurotoxicity Potential for neurotoxicity Some alpha,beta-unsaturated

ketones have shown

neurotoxic effects, likely
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through adduction to sulfhydryl

groups on critical neuronal

proteins.[3]

Hepatotoxicity Potential for hepatotoxicity

Aliphatic ketones can

potentiate the hepatotoxicity of

other chemicals, and direct

toxicity is possible, especially

with GSH depletion.[4][5]

Nephrotoxicity Potential for nephrotoxicity

Some aliphatic ketones have

been shown to potentiate

kidney injury.[4][5]

Proposed Metabolic Pathway
The metabolism of Dodec-4-en-2-one is expected to proceed primarily through two main

pathways:

Conjugation with Glutathione (GSH): The electrophilic β-carbon of the alpha,beta-

unsaturated ketone is susceptible to Michael addition by glutathione, a key detoxification

pathway.[1][2] This is often followed by further metabolism of the GSH conjugate.

Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol

by carbonyl reductases.[1][2]

Oxidation of the Alkene: The double bond can be a site for oxidation, potentially forming

epoxides.[6]
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Dodec-4-en-2-one

GSH Conjugate
GSH Transferase
(Michael Addition)
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Hypothetical metabolic pathway of Dodec-4-en-2-one.

Experimental Protocols
The following are detailed methodologies for key experiments to determine the toxicological

profile of Dodec-4-en-2-one.

In Vitro Cytotoxicity Assay (OECD 129)
Objective: To determine the concentration of Dodec-4-en-2-one that causes 50% cell death

(IC50) in a mammalian cell line.

Methodology:

Cell Culture: Balb/c 3T3 cells are cultured in appropriate media and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

attach overnight.[7]

Treatment: A stock solution of Dodec-4-en-2-one is prepared in a suitable solvent (e.g.,

DMSO). Serial dilutions are made to create a range of test concentrations. The cells are then

treated with these concentrations for a specified period (e.g., 24 hours).[7]
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Cell Viability Assessment: After the exposure period, cell viability is assessed using a

validated method such as the Neutral Red Uptake (NRU) assay or MTT assay.[7]

Data Analysis: The absorbance is read using a plate reader, and the percentage of cell

viability is calculated relative to the solvent control. The IC50 value is determined by plotting

a dose-response curve.
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Workflow for an in vitro cytotoxicity assay.

In Chemico Skin Sensitization: Direct Peptide Reactivity
Assay (DPRA) (OECD 442C)
Objective: To assess the potential of Dodec-4-en-2-one to induce skin sensitization by

measuring its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

Peptide Solutions: Standardized solutions of synthetic peptides containing either cysteine or

lysine are prepared.

Incubation: Dodec-4-en-2-one is incubated with each peptide solution for a defined period

under controlled conditions.

Analysis: The concentration of the unreacted peptide is measured using high-performance

liquid chromatography (HPLC) with UV detection.

Calculation: The percentage of peptide depletion is calculated for both the cysteine and

lysine peptides.

Prediction Model: The mean peptide depletion is used in a prediction model to classify the

substance as having no, low, moderate, or high skin sensitization potential.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse
Mutation Test) (OECD 471)
Objective: To assess the mutagenic potential of Dodec-4-en-2-one by its ability to induce

reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

Bacterial Strains: A set of bacterial strains with known mutations in the histidine (Salmonella)

or tryptophan (E. coli) operon are used.

Exposure: The bacterial strains are exposed to various concentrations of Dodec-4-en-2-one,

both with and without an exogenous metabolic activation system (S9 mix).
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Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific

amino acid required for their growth.

Incubation: The plates are incubated for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation

allowing them to grow on the minimal medium) is counted.

Evaluation: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies over the background level.

Logical Relationships in Read-Across Assessment
The toxicological predictions for Dodec-4-en-2-one are based on the principle of read-across,

where data from a well-studied source chemical is used to predict the properties of a

structurally similar target chemical.
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Logical framework for read-across toxicological assessment.

Conclusion
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While no specific toxicological data for Dodec-4-en-2-one is currently available, its chemical

structure as an alpha,beta-unsaturated ketone strongly suggests a potential for toxicity,

particularly skin sensitization, cytotoxicity, and genotoxicity. The predicted toxicological profile

presented in this guide is based on established knowledge of structurally related compounds

and serves as a framework for designing a comprehensive testing strategy. The experimental

protocols outlined provide standardized methods for evaluating the key predicted toxicological

endpoints. Further investigation through these and other relevant assays is essential to

definitively characterize the toxicological profile of Dodec-4-en-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15285535#potential-toxicological-profile-of-dodec-4-
en-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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